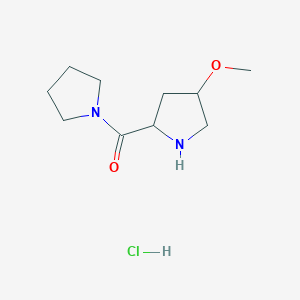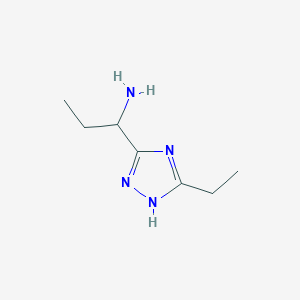![molecular formula C7H13NOS B13191591 2-[(2-Aminoethyl)sulfanyl]-1-cyclopropylethan-1-one](/img/structure/B13191591.png)
2-[(2-Aminoethyl)sulfanyl]-1-cyclopropylethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Aminoethyl)sulfanyl]-1-cyclopropylethan-1-one is an organic compound with the molecular formula C7H13NOS It is characterized by the presence of a cyclopropyl group, an aminoethyl group, and a sulfanyl group attached to an ethanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Aminoethyl)sulfanyl]-1-cyclopropylethan-1-one typically involves the reaction of cyclopropyl ketone with 2-aminoethanethiol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Aminoethyl)sulfanyl]-1-cyclopropylethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aminoethyl group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-[(2-Aminoethyl)sulfanyl]-1-cyclopropylethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(2-Aminoethyl)sulfanyl]-1-cyclopropylethan-1-one involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(2-Aminoethyl)sulfanyl]ethan-1-one hydrobromide: Similar in structure but with a different substituent on the ethanone backbone.
3-[(2-Aminoethyl)sulfanyl]-6-ethyl-1-azabicyclo[3.2.0]heptan-7-one: Contains a bicyclic structure with similar functional groups.
[(2-Aminoethyl)disulfanyl]acetic acid: Contains a disulfanyl group instead of a sulfanyl group.
Uniqueness
2-[(2-Aminoethyl)sulfanyl]-1-cyclopropylethan-1-one is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties
Eigenschaften
Molekularformel |
C7H13NOS |
|---|---|
Molekulargewicht |
159.25 g/mol |
IUPAC-Name |
2-(2-aminoethylsulfanyl)-1-cyclopropylethanone |
InChI |
InChI=1S/C7H13NOS/c8-3-4-10-5-7(9)6-1-2-6/h6H,1-5,8H2 |
InChI-Schlüssel |
XJYDQODJPKDHJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(=O)CSCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[1-(Aminomethyl)cyclopropyl]piperidin-4-ol](/img/structure/B13191536.png)

![6-Methyl-6H,7H-furo[2,3-d]pyridazin-7-one](/img/structure/B13191547.png)



![tert-Butyl 3-[1-(aminomethyl)cyclopropyl]-3-hydroxyazetidine-1-carboxylate](/img/structure/B13191580.png)



